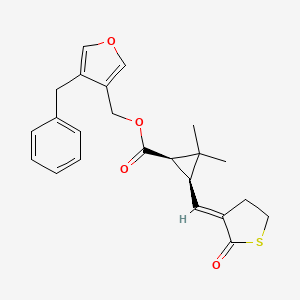
(1R,3S)-(4-benzylfuran-3-yl)methyl 2,2-dimethyl-3-((E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadethrin is a synthetic pyrethroid insecticide with the chemical formula C23H24O4S . It is known for its potent knockdown effect on insects, making it more effective than pyrethrin II . Kadethrin is relatively unstable, especially when exposed to light, due to the presence of a furan ring and a thiolactone group in its molecular structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kadethrin is synthesized through the formal condensation of the carboxy group of (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl]cyclopropanecarboxylic acid with the hydroxy group of (5-benzylfuran-3-yl)methanol . The reaction typically involves esterification under controlled conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of Kadethrin involves large-scale esterification processes, often using catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain the integrity of the furan and thiolactone groups, which are crucial for the insecticidal activity of Kadethrin .
Análisis De Reacciones Químicas
Types of Reactions
Kadethrin undergoes several types of chemical reactions, including:
Oxidation: Kadethrin can be oxidized, leading to the breakdown of its furan ring and thiolactone group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Kadethrin.
Hydrolyzing Agents: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Kadethrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the stability and reactivity of pyrethroids.
Biology: Investigated for its effects on insect physiology and its potential use in pest control.
Medicine: Studied for its potential effects on human health and its metabolism in mammals.
Industry: Utilized in the development of new insecticidal formulations and pest control products.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Pyrethrin I and II: Natural pyrethroids derived from chrysanthemum flowers.
Tetramethrin: A synthetic pyrethroid with similar insecticidal properties.
Permethrin: Another synthetic pyrethroid used widely in pest control.
Uniqueness of Kadethrin
Kadethrin is unique due to its high potency and rapid knockdown effect on insects, making it more effective than many other pyrethroids . its instability under light exposure limits its practical applications .
Propiedades
Fórmula molecular |
C23H24O4S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(4-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H24O4S/c1-23(2)19(11-16-8-9-28-22(16)25)20(23)21(24)27-14-18-13-26-12-17(18)10-15-6-4-3-5-7-15/h3-7,11-13,19-20H,8-10,14H2,1-2H3/b16-11+/t19-,20-/m0/s1 |
Clave InChI |
VEVPFZFNJFHFIE-AHJJFNAJSA-N |
SMILES isomérico |
CC1([C@H]([C@H]1C(=O)OCC2=COC=C2CC3=CC=CC=C3)/C=C/4\CCSC4=O)C |
SMILES canónico |
CC1(C(C1C(=O)OCC2=COC=C2CC3=CC=CC=C3)C=C4CCSC4=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


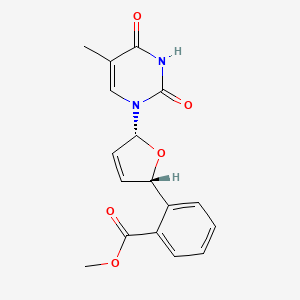
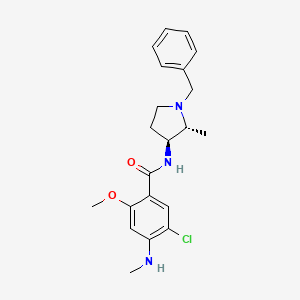
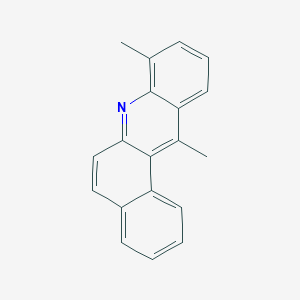
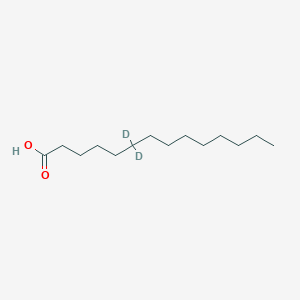
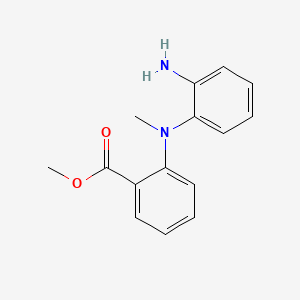
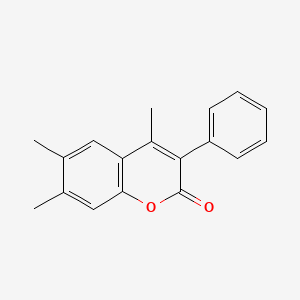
![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)


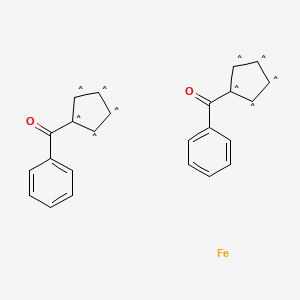
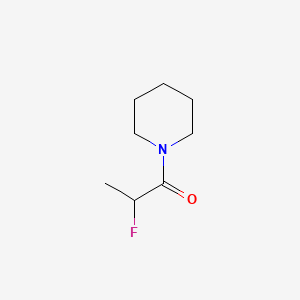
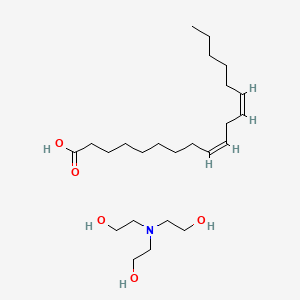
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)

